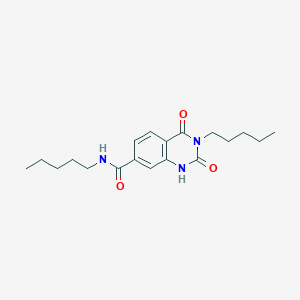

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a type of quinazoline, which is a class of organic compounds that are characterized by a two-ring system made up of a benzene ring fused to a pyrimidine ring . Quinazolines and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Molecular Structure Analysis

Quinazolines have a unique structure that includes a benzene ring fused to a pyrimidine ring . This structure allows for a wide range of chemical reactions and contributes to the diverse biological activities of these compounds.Applications De Recherche Scientifique

Antimicrobial Activity

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: has been investigated for its antimicrobial potential. Researchers explore its effectiveness against bacteria, fungi, and other pathogens. The compound’s unique structure may interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death .

Anticancer Properties

Due to its heterocyclic nature, this compound could play a role in cancer research. It might interfere with cellular processes, such as DNA replication or protein synthesis, making it a candidate for targeted therapies. Further studies are needed to assess its efficacy against specific cancer types .

Anti-inflammatory Effects

Inflammation contributes to various diseases, including autoimmune disorders. Researchers investigate whether (4Z)-4-Hydrazono-2,5-dioxo-N,1-dipentyl-3-pyrrolidinecarboxamide modulates inflammatory pathways. Its potential as an anti-inflammatory agent warrants exploration .

Neuroprotective Applications

The compound’s structure suggests possible interactions with neuronal receptors or enzymes. Neuroprotective effects could be relevant for conditions like Alzheimer’s disease or Parkinson’s disease. Studies may reveal its impact on neuronal survival and function .

Synthetic Chemistry

Researchers interested in novel synthetic methods may explore the reactivity of this compound. Its hydrazono group and pyrrolidine ring offer opportunities for diverse chemical transformations. Investigating its reactions with other compounds could lead to new derivatives with unique properties .

Imidazole Derivatives

Considering the presence of imidazole-like moieties, (4Z)-4-Hydrazono-2,5-dioxo-N,1-dipentyl-3-pyrrolidinecarboxamide could serve as a precursor for imidazole-containing compounds. Imidazoles have applications in medicinal chemistry, coordination chemistry, and material science .

For more in-depth information, you can refer to the original research articles and databases mentioned in the references . 🌟

Mécanisme D'action

Orientations Futures

Quinazolines and their derivatives have shown promise in a variety of therapeutic applications, and research in this area is ongoing . Future directions may include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on the quinazoline scaffold .

Propriétés

IUPAC Name |

2,4-dioxo-N,3-dipentyl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-3-5-7-11-20-17(23)14-9-10-15-16(13-14)21-19(25)22(18(15)24)12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGOLRJWIXQBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513838.png)

![3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea](/img/structure/B6513858.png)

![2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6513865.png)

![5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6513870.png)

![3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6513872.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B6513879.png)

![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-chlorophenyl)acetamide](/img/structure/B6513885.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B6513886.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B6513888.png)

![3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6513903.png)

![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513945.png)